![molecular formula C17H22N2O3 B112361 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 252882-60-3](/img/structure/B112361.png)
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Overview
Description
1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a synthetic organic compound with the molecular formula C17H22N2O3. It is characterized by a spirocyclic structure, which includes an indole and a piperidine ring system. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
Boc Protection: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods: Industrial production of 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group in the piperidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc-protected nitrogen can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: TFA for deprotection, followed by electrophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted indole or piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with spiro[indole-piperidine] structures exhibit promising anticancer properties. For instance, derivatives of 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the indole moiety could enhance cytotoxic effects against various cancer cell lines, suggesting a pathway for developing novel anticancer agents .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances positions it as a candidate for investigating neuropharmacological effects. Preliminary studies have indicated potential interactions with neurotransmitter systems, which could lead to the development of treatments for neurological disorders such as depression and anxiety .
Synthetic Applications
Building Block in Organic Synthesis
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. Researchers have utilized this compound to create libraries of derivatives that can be screened for biological activity .
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis reactions due to its chiral centers. Researchers have developed methodologies utilizing this compound to produce enantiomerically enriched products, which are crucial in pharmaceuticals where chirality can significantly affect drug efficacy and safety .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, or ion channels.
Comparison with Similar Compounds
- 1’-Boc-1,2-dihydro-2-oxo-spiro[indoline-3,4’-piperidine]
- tert-Butyl 2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-piperidine]-1’-carboxylate
Uniqueness: 1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of various bioactive molecules, distinguishing it from other similar compounds.
Biological Activity
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is a synthetic compound with significant biological potential, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, synthetic routes, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C17H22N2O3
- CAS Number: 252882-60-3
- IUPAC Name: tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
The compound features a spirocyclic structure that combines an indole and piperidine ring system, which is crucial for its biological activity. The presence of the Boc (tert-butoxycarbonyl) group is significant for protecting the amine during synthetic procedures and enhancing solubility.
Pharmacological Properties
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] has been investigated for various biological activities:
1. Anticancer Activity:
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] have shown cytotoxic effects against several cancer cell lines. A study demonstrated that indole derivatives can inhibit cell proliferation in human cancer cells (IC50 values ranging from 10 to 30 µM) .
2. Enzyme Inhibition:
Indoles are known to act as enzyme inhibitors. The spirocyclic structure of 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] may contribute to its ability to inhibit specific enzymes involved in cancer progression and inflammation . For example, similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
3. Neuropharmacological Effects:
The compound is being explored for its potential neuropharmacological effects. Indole derivatives have been linked to modulation of neurotransmitter systems and may exhibit antidepressant or anxiolytic effects . The structural features of 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] suggest it could interact with serotonin receptors or other neurotransmitter systems.
Synthetic Routes
The synthesis of 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] typically involves the following steps:
-
Formation of the Indole Ring:
- Utilizes Fischer indole synthesis by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Spirocyclization:
- The indole derivative undergoes spirocyclization with a piperidine derivative using strong bases like sodium hydride or potassium tert-butoxide.
-
Boc Protection:
- The nitrogen atom in the piperidine ring is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Case Studies
Several studies highlight the biological activities associated with compounds similar to 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]:
Study | Findings |
---|---|
PMC6270133 | Indoles exhibit selective inhibition of geranylgeranyltransferase I and show antiproliferative activity in lymphosarcoma cells. |
PMC10971852 | Marine-derived indoles demonstrate anticancer activity against various human cancer cell lines with IC50 values indicating significant cytotoxicity. |
MDPI | Compounds with indole structures showed antiaggregational activity exceeding that of standard anti-inflammatory drugs like acetylsalicylic acid. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]?
- Methodological Answer : The compound is typically synthesized via spirocyclization reactions. A two-step approach involves reacting oxindole derivatives with 1,2-diaza-1,3-dienes (DDs), followed by a double Michael addition/cyclization sequence to form the spiro[indole-3,4'-pyridine] core . Alternative routes use methyl propionate, isothiocyanates, and triethylamine under reflux, followed by purification via column chromatography . Key reagents and conditions include:
- Step 1 : Oxindole derivatives (1.0 mmol) + DDs (4.4 mmol) + DIPEA (2.2 mmol) in DMF.
- Step 2 : Cyclization at 80°C for 12 hours, yielding 65–85% .
Q. How is the structural integrity of this compound verified?
- Methodological Answer : Structural confirmation relies on multi-spectroscopic analysis:
- NMR Spectroscopy : ¹H and ¹³C NMR (Bruker AV-600 spectrometer) to assign spirocyclic protons and carbonyl groups .
- X-ray Crystallography : Single-crystal diffraction (Bruker Smart APEX-2 CCD) resolves bond angles and spatial configuration (CCDC codes: 843674, 843676) .
- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ confirm the Boc-protected carbonyl group .
Q. What are the stability considerations during storage and handling?
- Methodological Answer : The compound is stable under inert conditions but degrades upon prolonged exposure to moisture or strong oxidizers . Storage recommendations:
- Temperature : –20°C in sealed, argon-purged vials.
- Handling : Use nitrile gloves, fume hoods, and avoid contact with metals (e.g., Fe³⁺) to prevent catalytic decomposition .
- Note : No ecotoxicity or mutagenicity data exist; assume toxicity based on structural analogs (e.g., indole alkaloids) until validated .
Advanced Research Questions
Q. What strategies address low yields in spirocyclization reactions?
- Methodological Answer : Low yields (<50%) often stem from steric hindrance or competing side reactions. Mitigation strategies:
- Solvent Optimization : Replace DMF with THF to reduce polarity and favor cyclization .
- Catalysis : Add 5 mol% CuI to accelerate ring closure (yield improvement: +20%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes, minimizing decomposition .
Q. How to resolve contradictions in reported bioactivity data for derivatives?
- Methodological Answer : Discrepancies in anti-proliferative activity (e.g., IC₅₀ ranging from 2–50 μM) may arise from assay conditions or substituent effects. Standardization approaches:
- Cell Line Consistency : Use NCI-60 panels under standardized hypoxia (5% O₂) .
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., 5-Cl vs. 5-OCH₃) to identify pharmacophores .
- Dose-Response Validation : Repeat assays with triplicate technical replicates and orthogonal assays (e.g., ATP-luminescence vs. MTT) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Scaling beyond 10 g introduces bottlenecks:
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane, 3:1 v/v) .
- Reagent Costs : Substitute DIPEA with K₂CO₃ in polar aprotic solvents, reducing expenses by 40% .
- Byproduct Management : Implement inline FTIR monitoring to detect and quench reactive intermediates (e.g., diazonium salts) .
Q. Notes
- Safety : Always consult GHS classifications (NITE 2018) and OSHA guidelines despite limited toxicity data .
- Ethical Compliance : Adhere to institutional protocols for handling novel spirocyclic compounds, especially in bioassays .
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJCWMVHDBKPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611809 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252882-60-3 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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